molecular formula C18H16N2O4 B5024911 8-[3-(4-nitrophenoxy)propoxy]quinoline

8-[3-(4-nitrophenoxy)propoxy]quinoline

Cat. No.: B5024911
M. Wt: 324.3 g/mol
InChI Key: MVOODWZBZSCQRQ-UHFFFAOYSA-N
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Description

8-[3-(4-nitrophenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-nitrophenoxy)propoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-nitrophenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 8-[3-(4-aminophenoxy)propoxy]quinoline.

    Oxidation: Quinoline N-oxide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-[3-(4-nitrophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with a wide range of biological activities.

    8-[3-(4-aminophenoxy)propoxy]quinoline: A reduced form of 8-[3-(4-nitrophenoxy)propoxy]quinoline with potential biological activities.

    Quinoline N-oxide derivatives: Oxidized forms with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of the nitrophenoxypropoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

8-[3-(4-nitrophenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-20(22)15-7-9-16(10-8-15)23-12-3-13-24-17-6-1-4-14-5-2-11-19-18(14)17/h1-2,4-11H,3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOODWZBZSCQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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